

# A Comparative Guide to the Bioequivalence of Lansoprazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of lansoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The following sections present a synthesis of data from multiple pharmacokinetic studies, detailing the experimental protocols and presenting the comparative bioavailability of generic versus brand-name products, as well as orally disintegrating tablets versus traditional capsules.

## **Comparative Bioavailability Data**

The bioequivalence between different lansoprazole formulations is primarily determined by comparing key pharmacokinetic parameters. These include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure. Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means (test vs. reference) for Cmax and AUC fall within the range of 80-125%.

The following table summarizes the pharmacokinetic data from several studies comparing different 30 mg lansoprazole formulations.



| Formulation<br>Comparison                                                 | Pharmacoki<br>netic<br>Parameter                                              | Test<br>Formulation<br>(Mean ± SD)                                            | Reference<br>Formulation<br>(Mean ± SD)                                       | Ratio of<br>Geometric<br>Means (90%<br>CI)                                    | Conclusion    |
|---------------------------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------|---------------|
| Generic (Lasoprol) vs. Brand (Lanzor) Capsules[1] [2]                     | Cmax<br>(μg/mL)                                                               | 1.12                                                                          | 1.22                                                                          | Not explicitly stated, but no statistically significant difference was found. | Bioequivalent |
| AUC<br>(μg/mL*h)                                                          | 5.01                                                                          | 5.77                                                                          | Not explicitly stated, but no statistically significant difference was found. | Bioequivalent                                                                 |               |
| Tmax (h)                                                                  | Not explicitly stated, but no statistically significant difference was found. | Not explicitly stated, but no statistically significant difference was found. | Not<br>Applicable                                                             | -                                                                             |               |
| t1/2 (h)                                                                  | 4.56                                                                          | 4.57                                                                          | Not<br>Applicable                                                             | -                                                                             |               |
| Generic Enteric- Coated Tablets vs. Brand Enteric- Coated Capsules[3] [4] | Cmax                                                                          | The point estimates were between 94.3% and 105.1%.                            | The point estimates were between 94.3% and 105.1%.                            | Within 80-<br>125%                                                            | Bioequivalent |



| AUC0-t                                                                   | The point estimates were between 94.3% and 105.1%. | The point estimates were between 94.3% and 105.1%. | Within 80-<br>125% | Bioequivalent      |               |
|--------------------------------------------------------------------------|----------------------------------------------------|----------------------------------------------------|--------------------|--------------------|---------------|
| AUC0-∞                                                                   | The point estimates were between 94.3% and 105.1%. | The point estimates were between 94.3% and 105.1%. | Within 80-<br>125% | Bioequivalent      |               |
| Orally Disintegrating Tablets vs. Intact Capsules (15 mg & 30 mg) [5][6] | Cmax                                               | Bioequivalent                                      | Bioequivalent      | Within 80-<br>125% | Bioequivalent |
| AUCt                                                                     | Bioequivalent                                      | Bioequivalent                                      | Within 80-<br>125% | Bioequivalent      |               |
| AUC∞                                                                     | Bioequivalent                                      | Bioequivalent                                      | Within 80-<br>125% | Bioequivalent      |               |
| Tmax (h) for<br>15mg tablet                                              | 1.8                                                | -                                                  | Not<br>Applicable  | -                  |               |
| Tmax (h) for 30mg tablet                                                 | 2.0                                                | -                                                  | Not<br>Applicable  | -                  |               |
| t1/2 (h)                                                                 | 1.18                                               | -                                                  | Not<br>Applicable  | -                  |               |

# **Experimental Methodologies**



The bioequivalence of lansoprazole formulations is typically assessed through randomized, two-period, crossover studies in healthy adult volunteers. These studies are conducted under fasting conditions, and in some cases, under fed conditions to evaluate the effect of food on drug absorption.

## **Key Experimental Protocols**

A representative experimental protocol for a single-dose, two-way crossover bioequivalence study of lansoprazole is as follows:

- Study Design: An open-label, randomized, two-period, crossover design is commonly employed.[3][7] A washout period, typically 7 to 8 days, separates the two treatment periods. [3][5]
- Subjects: Studies are conducted in healthy adult male and non-pregnant female volunteers. [1][8] The number of subjects can range from 12 to over 100, depending on the study's statistical power requirements.[1][5]
- Drug Administration: A single oral dose of the test and reference lansoprazole formulations (e.g., 30 mg) is administered to the subjects after an overnight fast.[1][3] For fed studies, the drug is administered after a standardized high-fat meal.[7]
- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose collections over 24 hours.[5]
- Bioanalytical Method: The concentration of lansoprazole and its metabolites in plasma is
  determined using a validated high-performance liquid chromatography-tandem mass
  spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and specificity for
  quantifying the drug in biological matrices.
- Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data using non-compartmental methods.[7] Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed data, is performed to determine if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the regulatory acceptance range of 80-125%.[7][9]



# **Bioequivalence Study Workflow**

The following diagram illustrates the typical workflow of a bioequivalence study for different lansoprazole formulations.





Click to download full resolution via product page

Caption: Workflow of a typical lansoprazole bioequivalence study.



### Conclusion

Based on the reviewed studies, various generic and orally disintegrating tablet formulations of lansoprazole have been shown to be bioequivalent to their respective reference formulations. These findings indicate that these alternative formulations can be used interchangeably with the original brand-name products, providing comparable rates and extents of drug absorption. However, it is important to note that while pharmacokinetic bioequivalence is a strong indicator of therapeutic equivalence, some studies suggest that it may not always guarantee identical pharmacodynamic effects.[10][11] Therefore, a comprehensive evaluation including both pharmacokinetic and pharmacodynamic data is valuable for a complete assessment of different drug formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A bioavailability/bioequivalence study of two oral lansoprazole formulations after single administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bioavailability/bioequivalence study of two oral lansoprazole formulations after single administration to healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative pharmacokinetics and safety of lansoprazole oral capsules and orally disintegrating tablets in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence of two lansoprazole delayed release capsules 30 mg in healthy male volunteers under fasting, fed and fasting-applesauce conditions: a partial replicate crossover study design to estimate the pharmacokinetics of highly variable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Thieme E-Journals Drug Research / Abstract [thieme-connect.com]



- 10. Comparing the acid-suppressive effects of three brands of generic lansoprazole with the original: pharmacokinetic bioequivalence tests do not necessarily guarantee pharmacodynamic equivalence PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Lansoprazole Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140986#bioequivalence-assessment-of-different-lansoprazole-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com